[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol
Description
Properties
IUPAC Name |
[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)9-5-12-10(6-13)14-9/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNHPTPDCOUPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol typically involves the reaction of 3-chlorobenzaldehyde with an appropriate oxazole precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to promote the formation of the oxazole ring, followed by the addition of a reducing agent to convert the intermediate product into the final alcohol form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or acids, while reduction produces amines.
Scientific Research Applications
Biological Activities
Research indicates that [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol exhibits significant biological activities:
- Antimicrobial Activity : Effective against various Gram-positive bacteria and fungi such as Staphylococcus aureus and Candida albicans.
- Antiviral Properties : Demonstrated effectiveness in inhibiting viral replication in vitro.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways, making it suitable for treating inflammatory diseases.
| Activity Type | Pathogen/Condition | Observed Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth |
| Antifungal | Candida albicans | Reduced viability |
| Antiviral | Various viruses | Inhibition of replication |
| Anti-inflammatory | In vitro models | Modulation of cytokine release |
Case Studies
Several studies have explored the applications of this compound in various fields:
- Antimicrobial Research :
- Antiviral Applications :
- Anti-inflammatory Studies :
Mechanism of Action
The mechanism of action of [5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the phenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Oxazole Derivatives
Structural Analogues with Varied Substituents
The following table summarizes key structural analogues and their properties:
Key Comparative Insights
Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to phenyl (6b) or isopropyl groups . This may improve stability in metabolic pathways or binding to hydrophobic enzyme pockets. Hydroxymethyl (-CH₂OH) vs.
Positional Isomerism: The target compound’s substituents at the 2- and 5-positions contrast with analogues like [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol, where substituents are at 2-, 4-, and 5-positions. Such variations alter electronic distribution and steric bulk, impacting solubility and target interactions .
Biological Activity: While the target compound lacks explicit bioactivity data, structurally related 5-(3-chlorophenyl)-1,3,4-oxadiazole derivatives (e.g., ) exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria . Morpholin-4-yl derivatives (6b–6f) demonstrate efficacy as carbonic anhydrase inhibitors, highlighting the importance of substituent choice in modulating enzyme affinity .
Physicochemical Properties: The hydroxymethyl group in the target compound likely improves aqueous solubility compared to lipophilic analogues like [5-(propan-2-yl)-1,3-oxazol-2-yl]methanol . Melting Points: Morpholine-containing derivatives (e.g., 6b: 93–96°C) exhibit higher melting points than the target compound, possibly due to stronger intermolecular interactions .
Biological Activity
[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound features a chlorophenyl group attached to an oxazole ring. The synthesis of this compound typically involves methods such as cyclization reactions and substitution processes that allow for the introduction of the oxazole moiety.
Antimicrobial Activity
Research indicates that compounds with oxazole structures exhibit significant antimicrobial properties . Specifically, this compound has shown effectiveness against various Gram-positive bacteria and fungi. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| [5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol | Candida albicans | 16 µg/mL |
| [5-(Phenyl)-1,3-oxazol-2-yl]methanol | Broad-spectrum | 25 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2 .
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.21 | Induction of apoptosis |
| HepG2 | 10.50 | Modulation of caspase activity |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. In silico studies have suggested that it may bind to enzymes involved in inflammation and microbial resistance pathways. Such interactions could enhance its efficacy while minimizing toxicity .
Case Studies
Several studies have highlighted the potential of oxazole derivatives in drug development:
- Antimicrobial Efficacy Study : A study evaluated a series of oxazole derivatives for their antimicrobial properties against a panel of pathogens. Among these, this compound exhibited notable activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Line Study : In another investigation focusing on anticancer properties, the compound was tested against multiple cell lines. Results showed significant cytotoxicity at low concentrations (IC50 values ranging from 10 to 20 µM), indicating its promise as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
